molecular formula C19H22N2O4S B2589147 N1-(2-methoxy-2-(3-methoxyphenyl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide CAS No. 1797281-73-2

N1-(2-methoxy-2-(3-methoxyphenyl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide

Cat. No.: B2589147
CAS No.: 1797281-73-2
M. Wt: 374.46
InChI Key: RYZAMXNSKPGBQH-UHFFFAOYSA-N
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Description

N1-(2-methoxy-2-(3-methoxyphenyl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide is a synthetic organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-methoxy-2-(3-methoxyphenyl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 3-methoxybenzaldehyde with 2-methoxyethylamine under acidic conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the corresponding amine.

    Oxalamide Formation: The final step involves the reaction of the amine with oxalyl chloride and 3-(methylthio)aniline under controlled conditions to form the desired oxalamide compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors and automated synthesis systems, to enhance yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N1-(2-methoxy-2-(3-methoxyphenyl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The methoxy and methylthio groups can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The oxalamide moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N1-(2-methoxy-2-(3-methoxyphenyl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(2-methoxy-2-(3-methoxyphenyl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of methoxy and methylthio groups can influence its binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-methoxy-2-phenylethyl)-N2-(3-methylphenyl)oxalamide
  • N1-(2-methoxy-2-(4-methoxyphenyl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide
  • N1-(2-methoxy-2-(3-methoxyphenyl)ethyl)-N2-(4-(methylthio)phenyl)oxalamide

Uniqueness

N1-(2-methoxy-2-(3-methoxyphenyl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide is unique due to the specific arrangement of its functional groups, which can result in distinct chemical reactivity and biological activity compared to similar compounds. The combination of methoxy and methylthio groups in its structure may enhance its potential as a versatile compound in various research applications.

Properties

IUPAC Name

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-N'-(3-methylsulfanylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-24-15-8-4-6-13(10-15)17(25-2)12-20-18(22)19(23)21-14-7-5-9-16(11-14)26-3/h4-11,17H,12H2,1-3H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYZAMXNSKPGBQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CNC(=O)C(=O)NC2=CC(=CC=C2)SC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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